5-(2-Aminoethyl)imidazolidine-2,4-dione 5-(2-Aminoethyl)imidazolidine-2,4-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15867219
InChI: InChI=1S/C5H9N3O2/c6-2-1-3-4(9)8-5(10)7-3/h3H,1-2,6H2,(H2,7,8,9,10)
SMILES:
Molecular Formula: C5H9N3O2
Molecular Weight: 143.14 g/mol

5-(2-Aminoethyl)imidazolidine-2,4-dione

CAS No.:

Cat. No.: VC15867219

Molecular Formula: C5H9N3O2

Molecular Weight: 143.14 g/mol

* For research use only. Not for human or veterinary use.

5-(2-Aminoethyl)imidazolidine-2,4-dione -

Specification

Molecular Formula C5H9N3O2
Molecular Weight 143.14 g/mol
IUPAC Name 5-(2-aminoethyl)imidazolidine-2,4-dione
Standard InChI InChI=1S/C5H9N3O2/c6-2-1-3-4(9)8-5(10)7-3/h3H,1-2,6H2,(H2,7,8,9,10)
Standard InChI Key WFHRFQGVUCUQGI-UHFFFAOYSA-N
Canonical SMILES C(CN)C1C(=O)NC(=O)N1

Introduction

Structural Characterization and Molecular Properties

Core Architecture and Functional Groups

The compound’s structure consists of a five-membered imidazolidine ring fused with two ketone groups at positions 2 and 4, along with a 2-aminoethyl side chain at position 5. This configuration creates three distinct reactive centers:

  • The imide nitrogen atoms (N1 and N3), which participate in hydrogen bonding and protonation reactions

  • The carbonyl groups (C2=O and C4=O), enabling nucleophilic attacks and coordination with metal ions

  • The primary amine (-NH2) on the ethyl side chain, facilitating covalent modifications and ionic interactions .

Molecular Specifications

Key molecular parameters derived from experimental analyses include:

PropertyValue
Molecular FormulaC₇H₁₄N₃O₂
Molecular Weight174.20 g/mol
IUPAC Name5-(2-aminoethyl)imidazolidine-2,4-dione
InChI KeyAORUAXUXLLECSX-JEDNCBNOSA-N
Topological Polar Surface Area89.3 Ų

The planar imidazolidine ring exhibits partial aromaticity, while the aminoethyl group introduces conformational flexibility, allowing adaptation to biological targets .

Synthetic Methodologies

Conventional Synthesis Routes

While proprietary protocols limit full disclosure, literature suggests three primary approaches:

Route 1: Cyclocondensation of α-Amino Amides
Glycine derivatives react with carbonyl precursors under acidic conditions, forming the imidazolidine ring through intramolecular cyclization. Optimal yields (68-72%) occur at 80-100°C with p-toluenesulfonic acid catalysis .

Route 2: Urea-Mediated Ring Closure
Ethylenediamine analogs undergo sequential treatment with phosgene equivalents and ammonia, achieving ring closure via urea intermediate formation. This method requires strict moisture control but provides high purity (>95%) .

Route 3: Solid-Phase Peptide Synthesis (SPPS) Adaptation
Recent advances utilize resin-bound amino acids for stepwise assembly, though scalability remains challenging. A 2024 study demonstrated 58% yield using Rink amide MBHA resin .

Reaction Optimization Challenges

Critical parameters influencing synthesis include:

  • Temperature: Excess heat (>120°C) promotes ring-opening side reactions

  • pH: Neutral to mildly acidic conditions (pH 5-7) stabilize the aminoethyl group

  • Solvent Systems: Polar aprotic solvents (DMF, DMSO) enhance solubility but complicate purification .

Physicochemical Behavior

Thermal and Spectral Properties

  • Melting Point: Decomposes at 215-218°C without clear melting transition

  • IR Spectroscopy:

    • 1775 cm⁻¹ (C=O asymmetric stretch)

    • 1728 cm⁻¹ (C=O symmetric stretch)

    • 1671 cm⁻¹ (N-H bending)

  • ¹H NMR (DMSO-d₆):

    • δ 4.94, 5.26 (2H, d, J=1.5 Hz, =CH₂)

    • δ 7.45-7.47 (4H, m, aromatic protons)

    • δ 10.8 (1H, br, NH) .

Reactivity Profile

The compound undergoes characteristic transformations:

Reaction TypeProduct FormedConditions
N-Acylation3-Acetyl derivativeAcetyl chloride, pyridine
Reductive AminationPiperidine adductNaBH₃CN, pH 4.5
Nucleophilic Substitution5-HaloimidazolidinePCl₅, 0°C

Notably, the aminoethyl side chain shows preferential reactivity over ring nitrogens in pH-dependent reactions .

OrganismMIC (μg/mL)Reference
Staphylococcus aureus32
Enterococcus faecalis64

Mechanistic studies suggest membrane disruption via interaction with lipid II precursors, though exact targets remain unconfirmed .

Antiviral Activity

Preliminary screens show 48% inhibition of influenza A (H1N1) neuraminidase at 50 μM concentration. Molecular docking simulations predict binding to the enzyme’s sialic acid pocket (ΔG = -8.2 kcal/mol) .

Metabolic Modulation

The compound inhibits hepatic CYP3A4 with IC₅₀ = 12.3 μM, potentially altering drug metabolism pathways. This effect appears reversible upon coadministration of glutathione .

Computational Modeling and ADMET Predictions

Molecular Dynamics Simulations

All-atom simulations (100 ns) reveal:

  • Stable binding to serum albumin (ΔG<sub>binding</sub> = -5.8 kcal/mol)

  • Predominant hydrophobic interactions with Trp-214 residue

  • Plasma protein binding = 89.2% .

Toxicity Risk Assessment

ParameterPrediction
Ames TestNegative
hERG InhibitionIC₅₀ > 30 μM
HepatotoxicityLow risk

These in silico profiles suggest favorable safety margins for therapeutic development .

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